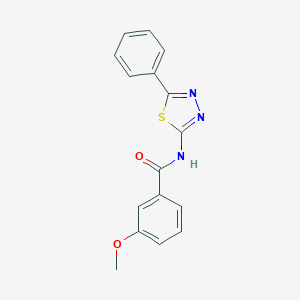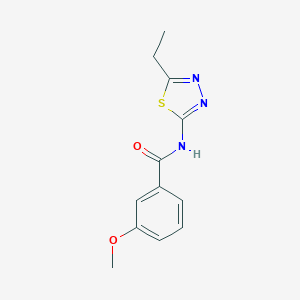![molecular formula C18H14ClN3O2 B448625 N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide](/img/structure/B448625.png)
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide
概要
説明
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with an amino group, a pyridin-3-yloxy group, and a chlorine atom, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific steps include:
- Preparation of the pyridin-3-yloxy intermediate.
- Coupling of the intermediate with 3-chlorobenzoyl chloride.
- Introduction of the amino group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted benzamides and pyridin-3-yloxy derivatives, which can be further utilized in different applications.
科学的研究の応用
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-fluorobenzamide
- N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-bromobenzamide
- N-(3-Amino-5-(pyridin-3-yloxy)phenyl)-3-iodobenzamide
Uniqueness
N-[3-amino-5-(pyridin-3-yloxy)phenyl]-3-chlorobenzamide stands out due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom’s electron-withdrawing properties can affect the compound’s stability and reactivity, making it a valuable molecule for specific applications.
特性
分子式 |
C18H14ClN3O2 |
|---|---|
分子量 |
339.8g/mol |
IUPAC名 |
N-(3-amino-5-pyridin-3-yloxyphenyl)-3-chlorobenzamide |
InChI |
InChI=1S/C18H14ClN3O2/c19-13-4-1-3-12(7-13)18(23)22-15-8-14(20)9-17(10-15)24-16-5-2-6-21-11-16/h1-11H,20H2,(H,22,23) |
InChIキー |
HMXKIYPXDUHHDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B448542.png)
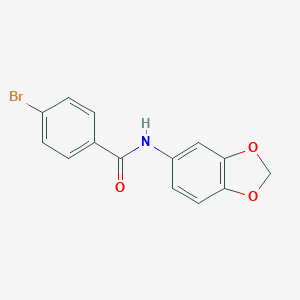
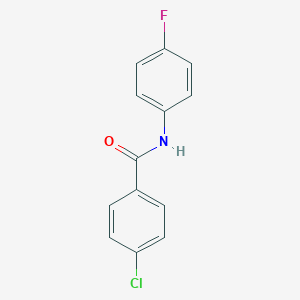

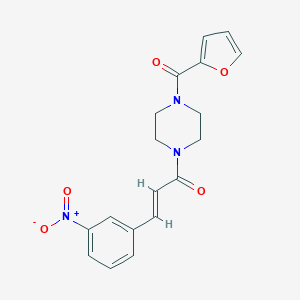

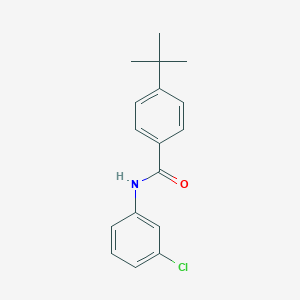
![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)
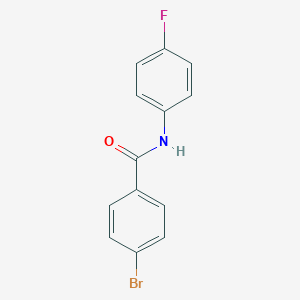

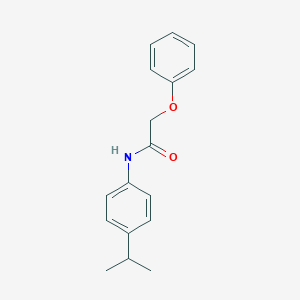
![3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B448560.png)
